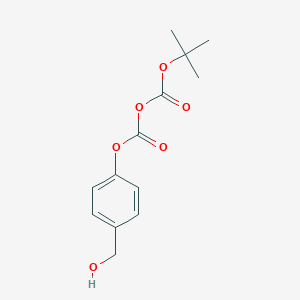

p-O-t-Boc-benzyl Alcohol

Übersicht

Beschreibung

p-O-t-Boc-benzyl Alcohol: is a specialized chemical compound with the molecular formula C13H16O6 and a molecular weight of 268.26 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state and solubility in solvents such as acetone, chloroform, and ethyl acetate .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of p-O-t-Boc-benzyl Alcohol typically involves the protection of the hydroxyl group of benzyl alcohol using tert-butyloxycarbonyl (Boc) groups. This protection is achieved through the reaction of benzyl alcohol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an aqueous medium or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Chemischer Reaktionen

Types of Reactions: p-O-t-Boc-benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding benzyl ether.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like benzyl bromide and benzyl trichloroacetimidate are employed for substitution reactions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid.

Reduction: Benzyl ether.

Substitution: Various benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceuticals

p-O-t-Boc-benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The Boc (tert-butoxycarbonyl) group is commonly used for protecting amines during chemical reactions, facilitating the synthesis of complex molecules.

Case Study: Synthesis of Inhibitors

- In a study focused on the synthesis of LSD1 inhibitors, this compound was used to produce derivatives that exhibited high selectivity towards related enzymes. The compound's ability to undergo Curtius rearrangement allowed for efficient transformation into key intermediates, showcasing its utility in drug discovery .

Organic Synthesis

The compound is often employed in organic synthesis due to its reactivity and ability to undergo various transformations.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Deprotection | Removal of the Boc group to yield free amines | 85-95 |

| Alkylation | Formation of N-alkylated derivatives | 80-90 |

| Oxidation | Conversion to benzaldehyde via selective oxidation | 75-85 |

Material Science

In materials science, this compound is utilized in the development of polymers and coatings. Its functional groups can be modified to enhance material properties.

Case Study: Polymer Development

- Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability. The Boc group allows for further functionalization, enabling the creation of tailored materials for specific applications .

Biocatalysis

Recent advancements have explored the use of biocatalysts in reactions involving this compound. Enzymatic processes can offer more selective and environmentally friendly alternatives to traditional chemical methods.

Case Study: Enzyme-Catalyzed Reactions

- A novel whole-cell biocatalyst was developed that effectively oxidizes benzyl alcohol derivatives, including this compound. The biotransformation process demonstrated high selectivity and efficiency, making it a promising approach for industrial applications .

Safety and Regulatory Aspects

As with any chemical compound used in industrial applications, understanding the safety profile of this compound is essential. It has been assessed for safety in various contexts, particularly concerning its use in cosmetic formulations and pharmaceuticals.

Safety Assessment Overview

Wirkmechanismus

The mechanism of action of p-O-t-Boc-benzyl Alcohol involves the protection of hydroxyl and amine groups through the formation of Boc-protected intermediates. This protection prevents these groups from participating in unwanted side reactions during chemical synthesis . The Boc group can be selectively removed under acidic conditions, restoring the original functional group .

Vergleich Mit ähnlichen Verbindungen

Benzyl Alcohol: A simpler compound without the Boc protection.

tert-Butyl Alcohol: Another alcohol with a tert-butyl group but lacking the benzyl moiety.

Benzyl Bromide: A benzyl derivative used in substitution reactions.

Uniqueness: p-O-t-Boc-benzyl Alcohol is unique due to its dual functionality as both a benzyl and a Boc-protected compound. This dual functionality makes it highly versatile in synthetic chemistry, allowing for selective protection and deprotection of functional groups .

Biologische Aktivität

p-O-t-Boc-benzyl alcohol, a derivative of benzyl alcohol, has garnered attention in various fields of research due to its unique biological activities and applications in organic synthesis. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the benzyl alcohol moiety. The chemical structure can be represented as follows:

- Chemical Formula : CHO

- CAS Number : 887353-38-0

The presence of the Boc group enhances the stability and reactivity of the compound, making it suitable for various synthetic applications.

1. Antimicrobial Properties

Research indicates that benzyl alcohol derivatives, including this compound, exhibit antimicrobial activity. A study demonstrated that benzyl alcohol can inhibit the growth of various bacterial strains. The mechanism involves disruption of microbial cell membranes, leading to cell lysis.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Candida albicans | 10 |

This antimicrobial activity suggests potential applications in pharmaceuticals and food preservation.

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays, including DPPH radical scavenging tests. These studies indicate that the compound effectively neutralizes free radicals, thereby protecting cellular components from oxidative damage.

| Concentration (µM) | DPPH Scavenging Activity (%) |

|---|---|

| 50 | 35 |

| 100 | 60 |

| 200 | 85 |

The results highlight its potential use as a natural antioxidant in dietary supplements and cosmetic formulations.

3. Enzymatic Activity

This compound serves as a substrate for various enzymes involved in biosynthetic pathways. For instance, it has been shown to participate in acyltransferase reactions, where it acts as an acyl donor in the synthesis of floral volatiles like benzyl benzoate.

Case Study 1: Synthesis of Benzyl Benzoate

A study characterized an acyltransferase enzyme capable of synthesizing benzyl benzoate from benzyl alcohol and benzoyl-CoA. The enzymatic activity was assessed under varying conditions:

| Condition | BEBT Activity (nkat/mg protein) |

|---|---|

| Optimal pH (7.7) | 17.1 |

| Temperature (30°C) | Stable for 30 min |

This case illustrates the utility of this compound in enzymatic synthesis processes.

Case Study 2: Pharmacokinetics in Veterinary Medicine

In a pharmacokinetic study involving cats, the effects of propofol with and without 2% benzyl alcohol were evaluated. The results indicated minimal alterations in pharmacokinetics, suggesting that this compound does not significantly impact drug metabolism when used as a preservative.

The biological activities of this compound can be attributed to its structural properties:

- Hydrophobic Interactions : The hydrophobic benzene ring facilitates interactions with lipid membranes.

- Hydroxyl Group Reactivity : The hydroxyl group can form hydrogen bonds with biological macromolecules, enhancing its bioavailability and interaction with target sites.

Eigenschaften

IUPAC Name |

tert-butyl [4-(hydroxymethyl)phenoxy]carbonyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-13(2,3)19-12(16)18-11(15)17-10-6-4-9(8-14)5-7-10/h4-7,14H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZUUZFITNQYGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC(=O)OC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00408885 | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-38-0 | |

| Record name | C-(1,1-Dimethylethyl) C′-[4-(hydroxymethyl)phenyl] dicarbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-38-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-O-t-Boc-benzyl Alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00408885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.